molecular formula C9H17N B8797275 trans-Decahydroquinoline CAS No. 22160-37-8

trans-Decahydroquinoline

Cat. No.: B8797275
CAS No.: 22160-37-8
M. Wt: 139.24 g/mol
InChI Key: POTIYWUALSJREP-DTWKUNHWSA-N
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Description

trans-Decahydroquinoline is a bicyclic organic compound that belongs to the class of quinolines. It is characterized by its decahydro structure, which means it is fully saturated with hydrogen atoms. This compound is notable for its stereochemistry, with specific configurations at the 4a and 8a positions, making it a chiral molecule. The compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Decahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient hydrogenation of quinoline derivatives under controlled conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

trans-Decahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated bicyclic amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated bicyclic amines.

    Substitution: N-alkyl or N-acyl derivatives of decahydroquinoline.

Scientific Research Applications

trans-Decahydroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-Decahydroquinoline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trans-Decahydroquinoline is unique due to its specific stereochemistry and the presence of a nitrogen atom in its bicyclic structure. This makes it a valuable compound for the synthesis of chiral molecules and for studying stereochemical effects in chemical reactions.

Properties

CAS No.

22160-37-8

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline

InChI

InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9+/m0/s1

InChI Key

POTIYWUALSJREP-DTWKUNHWSA-N

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)CCCN2

Canonical SMILES

C1CCC2C(C1)CCCN2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Example 3 was repeated except that 29.7 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.189 mole) and 1,200 ml of liquid ammonia (720 g, 42.4 moles) were passed upwardly through the first reactor, per hour, at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 125 standard liters (5.6 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 125° C. After an on-stream time of 17.8 hours the separation and distillation measures as per Example 2 had yielded, besides 66.4 g of decahydroquinoline, 365 g of 2-(3-aminopropyl)-cyclohexylamine. The yield of 2-(3-aminopropyl)-cyclohexylamine was 69.7% of theory.
Quantity
29.7 g
Type
reactant
Reaction Step One
Quantity
720 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
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125
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Synthesis routes and methods II

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 64.4 g (92 ml) of γ-aluminum oxide there were passed upwardly, per hour, 55.4 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.352 mole) and 875 ml of liquid ammonia (525 g, 30.9 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 200 standard liters (8.9 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. After an on-stream of 3.5 hours the separation and distillation measures as per Example 2 had yielded, besides 33.1 g of decahydroquinoline, 138.8 of 2-(3-aminopropyl)-cyclohexylamine, this corresponding to a yield of 2-(3-aminopropyl)-cyclohexylamine of 71.5% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
92 mL
Type
reactant
Reaction Step One
Quantity
55.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
liquid
Quantity
875 mL
Type
reactant
Reaction Step Three
Quantity
525 g
Type
reactant
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0 (± 1) mol
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reactant
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[Compound]
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200
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Reaction Step Five

Synthesis routes and methods III

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed upstream of the hydrogenation reactor and packed with 63.5 g (100 ml) of titanium dioxide (anatase) in the form of 1.5 mm extrudates, there were passed upwardly, per hour, 16.0 g of 2-(2-cyanoethyl)-cyclohexanone (purity 97.5%, 0.103 mole) and 51 g of liquid ammonia (87 ml, 3.0 moles) at a pressure of 250 bar and a temperature of 80° C. Hydrogen was then added to the stream at ar ate of 60 standard liters per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 130° C. The effluent was depressurized to standard pressure, and the ammonia was distilled off. Gas-chromatographic analysis of the hydrogenation product gave 92.5% of 2-(3-aminopropyl)-cyclohexylamine and 4.5% of decahydroquinoline. The effluent was collected over a period of 46 hours and fractionated by distillation in a 30 cm packed column containing 3 mm glass rings. There were obtained 674 g of 2-(3-aminopropyl)-cyclohexylamine, corresponding to a yield of 91.0% of theory.
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
87 mL
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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[Compound]
Name
60
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100 mL
Type
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Reaction Step Six

Synthesis routes and methods IV

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 67.2 g (96 ml) of γ-aluminum oxide in the form of 1.5 mm extrudates, there were pumped upwardly, per hour, 22.6 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.144 mole) and 1,086 ml of liquid ammonia (652 g, 38.3 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. Following separation and distillation of the product obtained after an on-stream period of 16.3 hours there were obtained, besides 43.5 g of decahydroquinoline, 291.7 g of 2-(3-aminopropyl)-cyclohexylamine. The yield of 2-(3-aminopropyl)-cyclohexylamine was 79.8% of theory.
[Compound]
Name
γ-aluminum oxide
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two
Quantity
652 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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[Compound]
Name
60
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Synthesis routes and methods V

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 41.6 g (92 ml) of a zeolite type Y which had been extruded with Aerosil 200 (ratio Y-type zeolite to Aerosil 200 9:1, ratio SiO2 to Al2O3 6:1), there were passed upwardly, per hour, 36.7 g of 2-(2-cyanoethyl)-cyclohexanone (purity 96%, 0.233 mole) and 1.475 ml of liquid ammonia (885 g, 52.1 moles) at a pressure of 250 bar and a temperature of 70° C. Hydrogen was then added to the stream at a rate of 150 standard liters (6.7 moles) per hour, and the effluent from this in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 120° C. The product mixture was depressurized to standard pressure and fed to the top of a column (length 46 cm, diameter 3 cm) held at 40° C. and packed with 5 mm wire mesh rings in which the ammonia was removed. After an on-stream time of 19.9 hours distillation of the product had yielded, besides 189.7 g of decahydroquinoline, 431.2 g of 2-(3-aminopropyl)-cyclohexylamine, this corresponding to a yield of 2-(3-aminopropyl)-cyclohexylamine of 59.6% of theory.
[Compound]
Name
zeolite
Quantity
92 mL
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reactant
Reaction Step One
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36.7 g
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reactant
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liquid
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1.475 mL
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reactant
Reaction Step Four
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885 g
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reactant
Reaction Step Five
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0 (± 1) mol
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150
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